(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

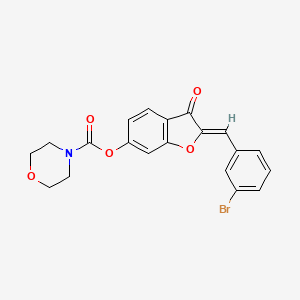

The compound “(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate” features a benzofuran core substituted with a 3-bromobenzylidene group at the 2-position and a morpholine-4-carboxylate moiety at the 6-position. This structure combines a rigid benzofuran scaffold with a brominated aromatic system, which may enhance lipophilicity and influence binding affinity in target proteins.

Properties

IUPAC Name |

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO5/c21-14-3-1-2-13(10-14)11-18-19(23)16-5-4-15(12-17(16)27-18)26-20(24)22-6-8-25-9-7-22/h1-5,10-12H,6-9H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBNGTSRZWVNCF-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is [(Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate. Its molecular formula is C20H16BrNO5, with a molecular weight of approximately 430.254 g/mol. The structure features a benzofuran core with a bromobenzylidene substituent and a morpholine carboxylate moiety.

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit promising anticancer activities. For instance, research has shown that related compounds can inhibit key pathways involved in cancer cell proliferation and survival, particularly through the inhibition of glycogen synthase kinase 3β (GSK-3β), a target in various cancers including breast and prostate cancer .

Table 1: Anticancer Activity of Related Compounds

Neuroprotective Effects

The compound also shows potential neuroprotective effects. In vitro studies have demonstrated that related benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .

Case Study: Neuroblastoma Cells

In a study involving neuroblastoma N2a cells, treatment with certain benzofuran derivatives resulted in increased levels of phosphorylated GSK-3β, indicating effective inhibition of its activity and subsequent neuroprotection .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets:

- GSK-3β Inhibition : The compound likely inhibits GSK-3β, leading to modulation of various signaling pathways involved in cell growth and survival.

- Antioxidant Activity : Similar compounds have shown antioxidant properties, reducing oxidative stress in cells.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- Similarity Assessment : Methods for comparing structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight the balance between core scaffold conservation and substituent variability . The target compound shares >80% structural similarity with its dimethoxy analog but diverges in key physicochemical metrics.

- Computational Predictions : Tools like XLogP3 and topological polar surface area calculations (as applied in ) are essential for prioritizing compounds in virtual screening campaigns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.